molecular formula C5H5IS B099134 2-Iodo-5-methylthiophene CAS No. 16494-36-3

2-Iodo-5-methylthiophene

Cat. No. B099134
CAS RN: 16494-36-3
M. Wt: 224.06 g/mol
InChI Key: NAZNQEXKAPLVKC-UHFFFAOYSA-N
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Description

2-Iodo-5-methylthiophene is a compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes and their derivatives are of significant interest in the field of organic electronics due to their promising electronic properties. The presence of iodine and methyl groups in the compound can influence its reactivity and electronic characteristics, making it a potential candidate for various applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives often involves strategic functionalization to achieve desired electronic and structural properties. For instance, the synthesis of naphthodithiophenes and their derivatives, which are structurally related to 2-Iodo-5-methylthiophene, has been reported to involve peri-fusion of heteroaromatics, leading to compounds with strong electron-donating abilities and the potential to form conductive complexes . Similarly, the synthesis of 1-Iodo-2-(methylthio)ethane, a related compound, was achieved through a ring-opening reaction of thiirane, indicating the versatility of synthetic approaches in this chemical space .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their electronic properties and reactivity. X-ray crystallographic analyses have revealed that these compounds can exhibit planar or nonplanar configurations, which significantly affect their packing structures and molecular orientations . For example, the crystal structure of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, was determined using single-crystal X-ray diffraction, providing insights into its optimized molecular geometry and electronic absorption spectra .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their application in material science. For example, the formation of highly conductive molecular complexes with iodine and DDQ has been observed for some naphthodithiophenes . Additionally, the synthesis of photochromic dithienylethene derivatives from a dithienylethene synthon demonstrates the reactivity of iodinated thiophene compounds in cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methylthiophene and related compounds are influenced by their molecular structures and substituents. Spectroscopic and theoretical studies have been conducted to understand these properties better. For instance, the vibrational frequencies, molecular orbitals, and electrostatic potential maps of thiophene derivatives have been analyzed using experimental techniques and density functional theory (DFT) methods . These studies provide valuable information on the charge density distribution, sites of chemical reactivity, and electronic properties of the molecules.

Scientific Research Applications

Lithium-Iodine Exchange Mechanism

2-Iodo-5-methylthiophene is integral to understanding the lithium-iodine exchange in iodothiophenes. A study by Reich and Whipple (2005) explored this exchange, focusing on the reactivity of monomer and dimer forms in the process. The research provided insights into the kinetics and thermodynamics of this exchange, crucial for developing synthetic methods in organic chemistry (Reich & Whipple, 2005).

Unexpected Iodination Products

Patel et al. (2019) reported the structure and characterization of an unexpected iodination product of 2-methylthiophene, which is relevant to the study of 2-Iodo-5-methylthiophene. Their findings on the crystal structure and molecular interactions provide crucial insights into the chemical behavior of iodinated thiophenes (Patel et al., 2019).

Photoinduced Substitution Reactions

The study of photoinduced substitution reactions in halothiophenes, including 2-Iodo-5-methylthiophene, was conducted by Latterini et al. (2001). They investigated the quantum yields and transient species in these reactions, contributing to the understanding of photochemical processes in halogenated thiophenes (Latterini et al., 2001).

Synthesis Applications

Yang's (2010) study on the synthesis of 2-Chloro-5-methylthiophene highlights the importance of 2-Iodo-5-methylthiophene as a chemical intermediate in producing various thiophene derivatives, which are valuable in pharmaceuticals and agrochemicals (Yang, 2010).

Molecular Structure Studies

Tanabe et al. (1995) conducted a comprehensive study on the molecular structure of 2-methylthiophene, which is closely related to 2-Iodo-5-methylthiophene. Their research contributes to the broader understanding of the structural dynamics of methylthiophenes (Tanabe et al., 1995).

Safety And Hazards

2-Iodo-5-methylthiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-iodo-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-3-5(6)7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNQEXKAPLVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167825
Record name 2-Iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methylthiophene

CAS RN

16494-36-3
Record name 2-Iodo-5-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iodo-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16494-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Koch, S Krieck, H Görls, M Westerhausen - Dalton Transactions, 2018 - pubs.rsc.org
… The synthesis and isolation of a thienylcalcium halide, a heavy Grignard reagent with a thienyl group, is possible via the reduction of 2-iodo-5-methylthiophene with activated calcium in …
Number of citations: 3 pubs.rsc.org
HJ Reich, WL Whipple - Canadian journal of chemistry, 2005 - cdnsciencepub.com
… mediate in the Li–I exchange with 2-iodo-5-methylthiophene, was observed by 13C and 7Li … of the monomer 4M, dimer 4D, and 2-iodo-5-methylthiophene (6) with the ate complex 5. …
Number of citations: 28 cdnsciencepub.com
G Sereda, AM Sarkar, A Hussain, N Zefirov - Synthesis, 2020 - thieme-connect.com
… While iodination of 4-bromo-2-methylthiophene in dichloromethane produced 3-bromo-2-iodo-5-methylthiophene (Table [4], entry 1) in very good yield (76%), iodination of 3,4-…
Number of citations: 8 www.thieme-connect.com
WL Whipple - 1991 - elibrary.ru
… of 2-lithio-5-methylthiophene and 2-iodo-5-methylthiophene was observed by NMR at low … of the monomer, dimer, and 2-iodo-5-methylthiophene with the ate complex. The rates of the …
Number of citations: 0 elibrary.ru
CR ROBBINS - 1964 - search.proquest.com
… 55 Sodium Mesitylenesulfimte and 2-Iodo-5-Methylthiophene in Dimethyl Sulfoxide . ................................... 56 2-Methyl Levulinio Aoid....... . ........................ 5^ 2.4-Dime thy 1 thiophene....... ..…
Number of citations: 2 search.proquest.com
R Nakajima, A Yamamoto, T Hara - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
… Reagent 1 was prepared from 4-iodopyridine and 2-iodo-5methylthiophene, as outlined in Scheme 1, since no formylation of 4-(2-thienyl)pyridine occurred under the conditions in the …
Number of citations: 10 www.journal.csj.jp
HC Van der Plas, DA De Bie… - Recueil des Travaux …, 1974 - Wiley Online Library
… From the reaction at - 33" of a mixture of 2-iodo-5-methylthiophene and 2-broniothiophene with sodium aniide, besides 3-broniothiophene and 3-iodo-5methylthiophene, the crossover …
Number of citations: 26 onlinelibrary.wiley.com
GS Pilzak, K van Gruijthuijsen… - … A European Journal, 2009 - Wiley Online Library
… Compound 1-1 was protodesilylated under alkaline conditions and subjected to a catalytic coupling with 2-iodo-5-methylthiophene in a reductive atmosphere to afford 2-1 bearing two …
JP Pitteloud, ZT Zhang, Y Liang… - The Journal of …, 2010 - ACS Publications
The trichlorophenyl-, dichlorodiphenyl-, and chlorotriphenylgermanes undergo Pd-catalyzed cross-couplings with aryl bromides and iodides in the presence of tetrabutylammonium …
Number of citations: 39 pubs.acs.org
S Gronowitz, AB Hörnfeldt - 2004 - books.google.com
… 2-Methoxy-5metylthiophene was prepared similarly from 2-iodo-5-methylthiophene [74]. The copper-promoted reactions have mostly been used with sulfur nucleophiles. Through the …
Number of citations: 87 books.google.com

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